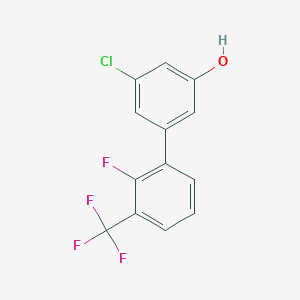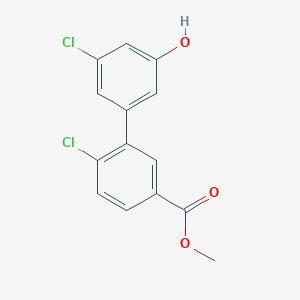
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (2C5C4MCPP) is a synthetic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a molecular weight of 304.6 g/mol. 2C5C4MCPP is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments.
科学的研究の応用
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery.
作用機序
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is an electrophilic reagent, which means that it is able to form covalent bonds with other molecules. This makes it an ideal choice for a variety of reactions, such as the formation of amides, esters, and other organic compounds. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the resulting product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery. In addition, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the effects of various hormones, enzymes, and other biological molecules.
実験室実験の利点と制限
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments. Additionally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is relatively inexpensive and easy to obtain. However, it is also important to note that 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be toxic if handled improperly, and should be handled with care.
将来の方向性
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of potential future applications. It could be used in the synthesis of novel drugs, agrochemicals, and other organic compounds. Additionally, it could be used to study the effects of various hormones, enzymes, and other biological molecules. Finally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% could be used as a reagent in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
合成法
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized from a variety of starting materials, including benzene, chloroform, and formaldehyde. The reaction begins with the formation of an aryl chloride from the reaction of benzene and chloroform. The aryl chloride is then reacted with formaldehyde to form a methylene bridge, which is then reacted with a second aryl chloride to form 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%. The reaction is typically carried out at room temperature in an inert atmosphere.
特性
IUPAC Name |
methyl 2-chloro-4-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUXRXJXYHPQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686174 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-49-3 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)





